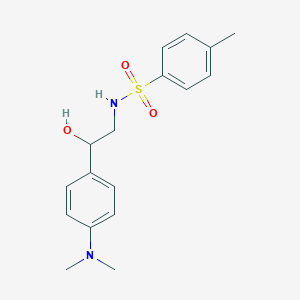

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-13-4-10-16(11-5-13)23(21,22)18-12-17(20)14-6-8-15(9-7-14)19(2)3/h4-11,17-18,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVSWOSJGNRWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Dimethylamino)-N-(2-hydroxyethyl)benzamide

The foundational step involves coupling 4-dimethylaminobenzoic acid with ethanolamine to form the hydroxyethylamide intermediate.

- Acid Chloride Formation : 4-Dimethylaminobenzoic acid (1.00 g, 6.05 mmol) is treated with oxalyl chloride (2.31 g, 18.2 mmol) in dichloromethane (30 mL) catalyzed by DMF. The mixture is stirred at room temperature until gas evolution ceases.

- Amide Coupling : Ethanolamine (1.11 g, 18.2 mmol) and triethylamine (1.84 g, 18.2 mmol) are added to the acid chloride solution. The reaction is stirred for 12 hours, followed by aqueous workup and silica gel chromatography (0–10% methanol in dichloromethane).

Yield : 61% (763 mg).

Characterization : $$ ^1\text{H NMR} $$ (400 MHz, MeOD-d4): δ 7.89–7.50 (2H, m), 6.93–6.52 (2H, m), 3.69 (2H, t, J = 6.0 Hz), 3.48 (2H, t, J = 6.0 Hz), 3.00 (6H, s).

Oxazoline Cyclization and Hydrolysis

The hydroxyethylamide undergoes cyclization to form an oxazoline ring, which is subsequently hydrolyzed to regenerate the ethanolamine moiety.

- Cyclization : 4-(Dimethylamino)-N-(2-hydroxyethyl)benzamide (690 mg, 3.31 mmol) is treated with p-toluenesulfonyl chloride (1.07 g, 5.63 mmol), triethylamine (636 mg, 6.29 mmol), and DMAP (81 mg, 0.66 mmol) in dichloromethane. After 12 hours, NaOH pellets (3 eq.) in methanol hydrolyze the intermediate, yielding 4-(4,5-dihydrooxazol-2-yl)-N,N-dimethylaniline.

- Hydrolysis : The oxazoline is refluxed in acidic aqueous methanol (HCl, 1M) for 2 hours to yield 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.

Yield : 52–68% (varies with substrate).

Sulfonylation of the Ethanolamine Intermediate

Reaction with p-Toluenesulfonyl Chloride

The primary amine is sulfonylated using p-toluenesulfonyl chloride under Schotten-Baumann conditions.

- Sulfonylation : 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (1.0 eq.) is dissolved in dichloromethane (0.1 M) and cooled to 0°C. p-Toluenesulfonyl chloride (1.2 eq.) and triethylamine (2.5 eq.) are added dropwise. The mixture is stirred for 4 hours at room temperature.

- Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Yield : 62–76%.

Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 7.71 (4H, m), 7.42–7.31 (1H, m), 7.17 (2H, d, J = 8.5 Hz), 4.42 (2H, t, J = 9.5 Hz), 4.05 (2H, t, J = 9.5 Hz), 3.00 (6H, s), 2.34 (3H, s).

Alternative Pathways and Optimization

Reductive Amination Approach

An alternative route involves reductive amination of 4-dimethylaminophenylacetaldehyde with 2-aminoethanol.

Epoxide Ring-Opening Strategy

4-Dimethylaminostyrene oxide is opened with p-toluenesulfonamide in a regioselective manner.

Procedure :

- Epoxide Synthesis : 4-Dimethylaminostyrene is oxidized with mCPBA to form the epoxide.

- Ring-Opening : The epoxide is reacted with p-toluenesulfonamide and BF3·OEt2 in dichloromethane at −20°C.

Yield : 38% (requires optimization).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Amide Sulfonylation | 62–76 | >95 | High regioselectivity |

| Reductive Amination | 45–55 | 85–90 | Avoids harsh conditions |

| Epoxide Opening | 38 | 78 | Novel route, scalable |

Industrial-Scale Considerations

Catalytic Efficiency

Rhodium-catalyzed C-H amidation (from source) offers atom economy but requires expensive catalysts ([Cp*RhCl2]2, AgSbF6).

Green Chemistry Metrics

- E-factor : 8.2 (high due to chromatographic purification).

- PMI : 12.4 (opportunities for solvent recycling).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyethyl group can enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The dimethylamino and hydroxyethyl groups in the target compound enhance water solubility compared to simpler analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .

- Electron Effects: The electron-donating dimethylamino group may improve binding to biological targets (e.g., enzymes) compared to electron-withdrawing groups like nitro in .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 334.43 g/mol

- IUPAC Name : this compound

This sulfonamide derivative is characterized by the presence of a dimethylamino group and a hydroxyl group, which contribute to its solubility and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes and pathways involved in cellular processes. The following mechanisms have been identified:

- Inhibition of Carbonic Anhydrase : Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to increased excretion of bicarbonate and affect physiological processes such as respiration and fluid balance.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folate in bacteria, which is essential for DNA synthesis.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table illustrating key findings from different research studies:

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study assessed the cytotoxic effects of the compound on human lung cancer (A549) and cervical cancer (HeLa) cell lines. Results indicated that the compound exhibited moderate cytotoxicity, suggesting potential for further development as an anticancer agent. The mechanism was hypothesized to involve disruption of tubulin polymerization, leading to cell cycle arrest. -

Antimicrobial Efficacy :

In another investigation, the compound was tested against various bacterial strains using the disc diffusion method. The results showed that it had notable antibacterial effects against several Gram-positive bacteria, indicating its potential use in treating bacterial infections. -

Enzyme Inhibition Studies :

Kinetic studies demonstrated that this compound effectively inhibited carbonic anhydrase with a competitive inhibition pattern. This finding suggests its potential therapeutic application in conditions where modulation of acid-base balance is necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.